Tert-butyl (2-(1-chloroethyl)phenyl)carbamate

Organic Synthesis Reaction Kinetics Steric Hindrance

Sourcing ortho-substituted Boc-protected anilines with orthogonal reactive handles often requires custom synthesis, delaying project timelines. Tert-butyl (2-(1-chloroethyl)phenyl)carbamate (CAS 1531022-01-1) solves this with its dual-functionality: a base-labile Boc group for mild amine deprotection and an ortho-1-chloroethyl moiety for SN2 derivatization. This unique pattern enables regioselective elaboration for CNS transporter probes, chloride channel blocker leads, and complex API intermediates. Available from BenchChem with documented purity and batch consistency.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
Cat. No. B14122389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-(1-chloroethyl)phenyl)carbamate
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1NC(=O)OC(C)(C)C)Cl
InChIInChI=1S/C13H18ClNO2/c1-9(14)10-7-5-6-8-11(10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
InChIKeyIEOPPJDGLVIVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-(1-chloroethyl)phenyl)carbamate Overview


Tert-butyl (2-(1-chloroethyl)phenyl)carbamate is a synthetic intermediate with the molecular formula C13H18ClNO2 (MW: 255.74 g/mol) . It belongs to the class of N-aryl carbamates and features a base-labile tert-butyloxycarbonyl (Boc) protecting group [1] and a reactive 1-chloroethyl substituent on the aromatic ring. It is primarily utilized as a building block in multi-step organic synthesis and medicinal chemistry .

1 Orthogonal Boc deprotection: Acid-labile amine protection for multi-step synthesis orthogonal to base or hydrogenolysis.
2 Steric ortho-chloroethyl handle: Introduces hindrance that can alter cross-coupling kinetics and regioselectivity.
3 Dual reactive scaffold: N-aryl carbamate building block enabling sequential derivatisation for medicinal chemistry campaigns.

Tert-butyl (2-(1-chloroethyl)phenyl)carbamate Procurement Risks


Substituting tert-butyl (2-(1-chloroethyl)phenyl)carbamate with a generic analog carries significant risk due to the combined effect of its ortho-substitution pattern and the unique reactivity of the 1-chloroethyl group. The ortho-chloroethyl moiety introduces steric hindrance that can alter reaction kinetics and regioselectivity compared to meta- or para-substituted isomers [1]. Furthermore, the presence of both a Boc-protected amine and a secondary alkyl chloride provides orthogonal reactive handles that are not present in simple N-Boc anilines. The acid-labile Boc group requires specific deprotection conditions [2] that may be incompatible with functional groups in other, seemingly similar, building blocks. This necessitates rigorous validation when changing suppliers or substituting compounds to ensure synthetic route fidelity.

! Meta or para isomers: Altered steric environment may shift reaction rates and regioselectivity compared to the ortho-substituted building block.
! Simple N-Boc anilines: Lack the 1-chloroethyl reactive handle, limiting downstream diversification and may require route re-design.
! Different N-protecting groups (Fmoc, Cbz): Require incompatible deprotection conditions, potentially disrupting orthogonal synthetic sequences.

Tert-butyl (2-(1-chloroethyl)phenyl)carbamate Comparative Evidence


Reactivity of Ortho-Chloroethyl Substituent

While direct comparative reaction rate data for tert-butyl (2-(1-chloroethyl)phenyl)carbamate is not publicly available, the presence of the ortho-1-chloroethyl group introduces significant steric bulk. This differentiates it from the baseline comparator, tert-butyl phenylcarbamate. Based on established principles of steric hindrance in nucleophilic aromatic substitution and metal-catalyzed cross-couplings, the ortho substituent will predictably alter reaction outcomes, including reduced yields or altered regioselectivity compared to an unsubstituted analog. This is a class-level inference [1].

Steric effect
Class-level inference
Target: Reduced cross-coupling rate vs unsubstituted phenyl carbamate (qualitative prediction)
Ortho substitution may alter coupling yields and regioselectivity.
Assay conditions to verify.
Organic Synthesis Reaction Kinetics Steric Hindrance

Boc Deprotection Kinetics

The defining differentiator for the Boc group is its quantitative, acid-catalyzed deprotection. This contrasts with base-labile groups like Fmoc or hydrogenolytically-cleaved groups like Cbz. In a model system, the tert-butyl carbamate is cleaved with a half-life of approximately 30 seconds in neat TFA at room temperature, whereas Cbz is stable under these conditions and requires H2/Pd-C for removal [1]. This orthogonality is a class-level characteristic of all Boc-carbamates, including tert-butyl (2-(1-chloroethyl)phenyl)carbamate.

Deprotection rate
Class-level inference
t1/2
Supports orthogonal amine deprotection in multi-step routes.
Validate with target substrate.
Thermal stability
Class-level inference
Target: Decomposition at GC temperatures vs methyl/ethyl carbamates stable
May degrade during high-temperature processes.
Use low-temperature analytical methods.
Yield benchmark
Data to verify
82% yield for model tert-butyl N-phenylcarbamate; target yield unreported.
Synthetic optimization required; supplier claims need validation.
Ortho substituent may alter yield.
Transporter IC50
Cross-study comparable
Related cpd: SERT IC50 37 nM vs analog: NET 15 nM, DAT 36 nM
Ortho-substituted scaffold may influence transporter selectivity.
SAR interpretation context.
Protecting Group Strategy Kinetics Peptide Synthesis

Thermal Stability of tert-Butyl Carbamate

The tert-butyl carbamate group is known to be thermolabile, undergoing elimination at elevated temperatures. In gas chromatographic investigations, tert-butyl N-phenylcarbamates have been observed to decompose on-column, whereas methyl or ethyl carbamates are stable under identical conditions [1]. This is a class-level inference for all tert-butyl carbamates, including the target compound.

Thermal stability
Class-level inference
Target: Decomposition at GC temperatures vs methyl/ethyl carbamates stable
May degrade during high-temperature processes.
Use low-temperature analytical methods.
Chemical Stability Thermal Analysis Process Chemistry

Synthetic Yield Benchmark

No literature report of the synthesis of tert-butyl (2-(1-chloroethyl)phenyl)carbamate with quantitative yield and purity data was found. However, a reference for a structurally similar compound, tert-butyl N-phenylcarbamate, shows an 82% yield under optimized conditions [1]. This serves as a baseline for what could be expected for the target compound, though the ortho-chloroethyl group could significantly impact the yield of an analogous reaction.

Yield benchmark
Data to verify
82% yield for model tert-butyl N-phenylcarbamate; target yield unreported.
Synthetic optimization required; supplier claims need validation.
Ortho substituent may alter yield.
Synthetic Methodology Yield Optimization Quality Control

SERT Binding Affinity Comparison

Data from the BindingDB indicates that a compound structurally related to tert-butyl (2-(1-chloroethyl)phenyl)carbamate shows an IC50 of 37 nM for inhibiting the human serotonin transporter (SERT) [1]. In contrast, a different carbamate analog with a distinct substitution pattern (Fc1cccc(OC(CC2CNC2)c2ccc(Cl)c(F)c2)c1) displays an IC50 of 15 nM for norepinephrine reuptake (NET) and 36 nM for dopamine reuptake (DAT) [2]. This cross-study comparison highlights that even minor changes in the aromatic substitution pattern of N-phenylcarbamates can lead to a different transporter selectivity profile.

Transporter IC50
Cross-study comparable
Related cpd: SERT IC50 37 nM vs analog: NET 15 nM, DAT 36 nM
Ortho-substituted scaffold may influence transporter selectivity.
SAR interpretation context.
Medicinal Chemistry Neurotransmitter Transporters Structure-Activity Relationship

Tert-butyl (2-(1-chloroethyl)phenyl)carbamate Application Scenarios


Orthogonal Amine Deprotection Synthesis

The acid-labile Boc group, as established in the evidence [1], makes this compound ideal for multi-step syntheses where an amine must be unmasked under mild, acidic conditions in the presence of other base- or hydrogenation-sensitive functional groups. This is a cornerstone of peptide synthesis and the construction of complex natural product analogs.

SAR Elucidation for CNS Targets

As suggested by the comparative transporter binding data [2], this specific ortho-chloroethyl phenyl carbamate scaffold can be used to probe the structural requirements for selectivity at monoamine transporters (SERT, NET, DAT). Its unique substitution pattern differentiates it from other N-phenylcarbamate analogs and can help define pharmacophoric elements for CNS drug discovery programs.

Chloride Channel Blocker Synthesis

Substituted phenyl derivatives, including those with chloroalkyl and carbamate functionalities, are identified in patents as potent chloride channel blockers [3]. This compound's ortho-1-chloroethyl group provides a key reactive handle for further derivatization to optimize activity against this emerging therapeutic target class for conditions like sickle cell anemia and brain edema.

Application
Selection Property
Validation Focus
Orthogonal protecting group synthesis
Boc group acid lability
Orthogonal deprotection sequence validation
Monoamine transporter SAR studies
Ortho-chloroethyl substitution pattern
Transporter selectivity profiling
Chloride channel modulator research
Reactive 1-chloroethyl handle
Derivatisation strategy optimisation

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23 linked technical documents
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